molecular formula C5H9ClO2 B1631064 (S)-2-Chloro-3-methylbutyric acid CAS No. 26782-74-1

(S)-2-Chloro-3-methylbutyric acid

Cat. No. B1631064
CAS RN: 26782-74-1
M. Wt: 136.58 g/mol
InChI Key: DDTJFSPKEIAZAM-BYPYZUCNSA-N
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Description

(S)-2-Chloro-3-methylbutyric acid, also known as (S)-2-chloro-3-methylbutanoic acid, is a chiral carboxylic acid commonly used in scientific research. It is a white, crystalline solid with a molecular formula of C4H7ClO2 and a molar mass of 126.55 g/mol. It is soluble in water and miscible with most organic solvents. Its most notable feature is its chirality, with the two enantiomers having different properties and applications.

Scientific Research Applications

  • Flavor Compound Production in Cheese Isovaleric acid (3-methylbutyric acid) and 2-methylbutyric acid, structurally related to (S)-2-Chloro-3-methylbutyric acid, are known as cheese flavor compounds. Research has shown that these compounds are primarily produced in Swiss cheese by propionibacteria, with the production varying significantly depending on the strain used (Thierry et al., 2004). These findings highlight the role of microbial activity in flavor development in dairy products.

  • Renewable Chemical Production Studies have explored the renewable production of carboxylic acids, such as valeric acid and 2-methylbutyric acid, from glucose using engineered Escherichia coli. These acids serve as intermediates in various applications including plasticizers and pharmaceuticals, indicating potential uses for related compounds like (S)-2-Chloro-3-methylbutyric acid (Dhande, Xiong, & Zhang, 2012).

  • Chiral Building Blocks in Flavor Compounds The microbial resolution of racemic 2-methylbutyric acid, which is closely related to (S)-2-Chloro-3-methylbutyric acid, has been investigated. Optically active 2-methylbutyric acid is a valuable odorant and a crucial chiral building block in various flavor compounds. This research opens avenues for using similar chiral compounds in flavor and fragrance industries (Tachihara et al., 2006).

  • Chemical Synthesis and Kinetics The kinetics of elimination reactions involving compounds like 2-hydroxy-2-methylbutyric acid have been studied, providing insights into the behavior of similar compounds under various conditions. Such research can inform the synthesis and stability of compounds like (S)-2-Chloro-3-methylbutyric acid (Chuchani, Martín, & Rotinov, 1995).

  • Insecticidal Applications Research into the synthesis of analogues of fenvalerate from acids like 3-methylbutyric acid, which is structurally similar to (S)-2-Chloro-3-methylbutyric acid, has shown potential applications in developing new insecticides. These studies are crucial for exploring the use of such compounds in agricultural and pest control applications (Elliott et al., 1983).

  • Biosynthesis and Metabolic Studies The role of acids like isovaleric acid (3-methylbutyric acid) in the biosynthesis and metabolism of compounds in organisms has been a subject of study. Such research provides a fundamental understanding of the metabolic pathways and potential biotechnological applications of related compounds (Liebich & Först, 1984).

  • Biotechnological Production of Green Chemicals The biotechnological production of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon has been investigated, demonstrating the potential of using microbial processes to produce valuable chemicals from sustainable sources. This research is relevant for the sustainable production of related compounds like (S)-2-Chloro-3-methylbutyric acid (Rohwerder & Müller, 2010).

properties

IUPAC Name

(2S)-2-chloro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTJFSPKEIAZAM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101294792
Record name (2S)-2-Chloro-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Chloro-3-methylbutyric acid

CAS RN

26782-74-1
Record name (2S)-2-Chloro-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26782-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Chloro-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Chloro-3-methylbutyric Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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